Product packaging for Manganese isodecanoate(Cat. No.:CAS No. 84195-96-0)

Manganese isodecanoate

Cat. No.: B13808700
CAS No.: 84195-96-0
M. Wt: 397.5 g/mol
InChI Key: DVUZCSKPQAAPJP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Manganese Isodecanoate is a manganese carboxylate soap that serves as a effective catalyst in scientific research, primarily for initiating and accelerating radical polymerization reactions . Its core application lies in the curing of alkyd resins and the cross-linking of polymers, such as styrene and methacrylate-based systems . The compound functions by activating alkyl hydroperoxides, leading to the generation of radical species that initiate the polymerization process, a mechanism critical for the development of protective coatings and inks . This catalytic activity positions it as a valuable, non-cobalt alternative for studies focused on developing safer and more sustainable industrial drying catalysts . Researchers utilize this compound to investigate curing kinetics, gelation times, and the onset of autoacceleration in various resin formulations . The isodecanoate ligand contributes to the compound's solubility in organic solvents and resin mixtures, making it particularly suitable for experiments in apolar media . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38MnO4 B13808700 Manganese isodecanoate CAS No. 84195-96-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84195-96-0

Molecular Formula

C20H38MnO4

Molecular Weight

397.5 g/mol

IUPAC Name

manganese(2+);8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

DVUZCSKPQAAPJP-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Principles

Optimization of Synthetic Parameters

The efficacy of manganese isodecanoate synthesis is highly dependent on the careful control of several reaction parameters. Temperature and the choice of solvent are paramount among these, as they directly influence reaction kinetics, solubility of reactants and products, and ultimately, the purity of the isolated compound.

The synthesis of metal carboxylates, including this compound, is significantly influenced by reaction temperature and the solvent system employed. The temperature affects the rate of reaction and the solubility of the reactants, while the solvent can influence the reaction pathway and the crystalline form of the product.

One common synthetic route involves the reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate (B1210297), with the sodium salt of isodecanoic acid. This reaction is often carried out at elevated temperatures to ensure the completion of the reaction. For instance, studies on the synthesis of other manganese carboxylates, such as manganese laurate, palmitate, and stearate, have utilized reaction temperatures in the range of 80-85°C in an alcoholic solution. researchgate.net Another approach involves the direct reaction of manganese oxide with the carboxylic acid in a diluent. In this case, the mixture is initially heated to a lower temperature, around 60-80°C, for the initial mixing and sparging with an inert gas, followed by heating to a higher temperature of 130-150°C to drive the reaction to completion. researchgate.net

The choice of solvent is critical and is often dictated by the solubility of the reactants and the desired product form. For the synthesis of manganese carboxylates from manganese oxide and the corresponding carboxylic acid, hydrocarbon diluents are frequently used. These solvents are advantageous due to their low viscosity, inertness, and ability to solvate the final manganese carboxylate product. researchgate.net Aliphatic solvents like n-heptane and cyclohexane, as well as aromatic solvents such as toluene (B28343) and xylene, have been successfully employed. researchgate.net Mineral spirits with a boiling range of 150°C to 215°C are also effective diluents for this process. researchgate.net The solvent can also play a role in the structure of the final product. For example, in the synthesis of other metal carboxylate complexes, the use of different solvents like water, DMSO, or methanol (B129727) can lead to the incorporation of solvent molecules as ancillary ligands, thereby altering the final structure of the coordination polymer. mdpi.com

The following table summarizes the effects of different solvents on the synthesis of metal carboxylates, which can be extrapolated to the synthesis of this compound.

Solvent SystemTypical Temperature Range (°C)Observations on Reaction Efficacy
Alcoholic Solution80 - 85Effective for the reaction of manganese chloride with sodium carboxylates. researchgate.net
Toluene60Used for the anion exchange reaction of metal acetates with carboxylic acids, with subsequent azeotropic distillation. rsc.org
Mineral Spirits130 - 150Acts as an inert diluent that solvates the final product in the reaction of manganese oxide with carboxylic acid. researchgate.net
Cyclopentyl Methyl Ether (CPME)~120In other metal-catalyzed reactions, CPME has been shown to be an effective solvent at elevated temperatures. mdpi.com
Hexafluoroisopropanol (HFIP)VariedKnown to influence reactions through its hydrogen bonding capabilities, though its direct application in this synthesis is not widely documented. acs.org

Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, byproducts, and any residual solvent. The purification strategy is often multi-step, involving washing, recrystallization, and drying under specific conditions.

A significant challenge in the purification of metal carboxylates is their tendency to resist crystallization, which can make purification difficult and lead to materials with imprecise stoichiometry. google.com Despite this, recrystallization remains a primary method for purifying solid organic compounds. For manganese carboxylates, a potential solvent for recrystallization is hot benzene (B151609). cdnsciencepub.com The process would involve dissolving the crude product in a minimum amount of hot benzene and allowing it to cool slowly, promoting the formation of crystals while leaving impurities in the mother liquor.

Washing the crude product is another crucial step. The choice of washing solvent is critical; it must be able to dissolve impurities without significantly dissolving the desired this compound. Water is often used to remove inorganic salts, such as sodium chloride, that may be formed as a byproduct in metathesis reactions. researchgate.net Organic solvents are also employed in the washing process. For instance, after synthesis, crude manganese carboxylates can be washed with diethyl ether to remove organic-soluble impurities. rsc.org

For manganese compounds intended for high-purity applications, more advanced techniques might be considered, although they are more commonly applied to inorganic manganese compounds. These include hydrometallurgical processes like solvent extraction and ion exchange. scirp.orgresearchgate.net Solvent extraction can selectively remove metal impurities, with extractants like di-2-ethylhexylphosphoric acid (D2EHPA) being effective for manganese separation. scirp.org Ion exchange is particularly useful for removing trace amounts of metallic impurities to obtain highly pure manganese solutions prior to precipitation of the final product. scirp.org However, for obtaining research-grade this compound on a laboratory scale, these methods are less common than recrystallization and thorough washing.

After purification, the compound must be dried to remove any residual solvents. This is typically done under vacuum at a moderately elevated temperature to ensure all volatile components are removed without causing thermal decomposition of the product. The thermal stability of manganese carboxylates is an important consideration during drying; for example, manganese laurate begins to degrade at 287.35°C, indicating that drying at temperatures well below this is safe. scialert.net

A summary of purification techniques is presented in the table below.

Purification TechniqueDescriptionTarget Impurities
Washing with Water The crude product is washed with water to dissolve and remove water-soluble inorganic byproducts. researchgate.netInorganic salts (e.g., sodium chloride).
Washing with Organic Solvents The crude product is washed with a non-dissolving organic solvent, such as diethyl ether, to remove organic impurities. rsc.orgUnreacted carboxylic acid, organic byproducts.
Recrystallization The compound is dissolved in a suitable hot solvent (e.g., benzene) and allowed to cool, leading to the formation of pure crystals. cdnsciencepub.comA broad range of soluble impurities.
Drying under Vacuum The purified product is dried under reduced pressure to remove residual solvents without thermal degradation. cdnsciencepub.comTrapped solvent molecules.

Mechanistic Investigations of Catalytic Activity

Principles of Manganese-Catalyzed Oxidation Reactions

Manganese, a first-row transition metal, is known for its ability to exist in multiple oxidation states, from Mn(II) to Mn(VII). This property is central to its function as a versatile catalyst in a wide array of oxidation reactions. Manganese isodecanoate, as a source of catalytically active manganese ions, participates in these reactions, which are fundamental to processes such as the oxidative drying of alkyd paints and various organic syntheses. The mechanisms of these catalytic activities are complex, often involving redox cycling of the manganese center and the generation of highly reactive intermediates.

Manganese complexes are effective catalysts for the activation of hydrogen peroxide (H₂O₂), a process critical for many oxidative transformations. The activation mechanism generally involves the interaction of H₂O₂ with a manganese ion, leading to the formation of high-valent manganese-oxo or manganese-hydroperoxo species that are potent oxidizing agents. walisongo.ac.idpsu.edu

The process often begins with a manganese(II) precursor. In the presence of H₂O₂, Mn(II) can be oxidized to higher oxidation states, such as Mn(III) and Mn(IV). mdpi.com This redox cycling is a key feature of the catalytic process. It is proposed that H₂O₂ binds to a labile site on the manganese center, forming an intermediate that then generates the active oxidizing species. walisongo.ac.id The presence of co-ligands or buffers, such as bicarbonate (HCO₃⁻), can significantly influence the reaction. Bicarbonate can form a complex with Mn(II), which alters its redox potential and facilitates the reaction with H₂O₂. mdpi.comnih.gov Studies suggest that the rate of H₂O₂ disproportionation can be directly proportional to the concentrations of both Mn(II) and H₂O₂, and highly dependent on the bicarbonate concentration. mdpi.comnih.gov

Two proposed pathways for the dismutation of H₂O₂ by manganese complexes in the presence of bicarbonate are (Scheme 2 in source mdpi.com):

Formation of a high-valent Mn(IV)=O species: This species acts as a key catalytic intermediate.

Fenton-type chemistry: This involves the generation of carbonate radicals.

The activation can also proceed via the formation of a dinuclear manganese complex. For example, a dinuclear Mn(IV) complex can react with H₂O₂ in the presence of an acid like acetic acid to form a proposed O=Mn(V)–Mn(IV)–OOH intermediate, which is capable of abstracting a hydrogen atom from a substrate. psu.edu

Manganese catalysts, including those derived from this compound, facilitate the epoxidation of alkenes, a valuable transformation in organic synthesis that converts a carbon-carbon double bond into an epoxide ring. nih.gov This process typically uses an oxygen source, such as hydrogen peroxide or peracetic acid. qub.ac.uklibretexts.org

The general mechanism for epoxidation involves the reaction of an alkene with a peroxycarboxylic acid, which has an electrophilic oxygen atom that reacts with the nucleophilic C=C double bond in a concerted step. libretexts.org When using a manganese catalyst with hydrogen peroxide, an active manganese-oxo species is often invoked as the key oxidant that transfers an oxygen atom to the alkene.

Several factors influence the efficiency and selectivity of manganese-catalyzed epoxidation:

Catalyst System: Simple manganese(II) salts like MnSO₄ have been shown to be effective catalysts. mdma.ch The speciation of the manganese catalyst, which can be controlled by the ratio of manganese to ligands like 2-picolinic acid, is crucial for both promoting the epoxidation pathway and controlling the decomposition of the oxidant. nih.govqub.ac.uk

Additives: The reaction is often enhanced by the presence of additives. Bicarbonate is crucial, as it reacts with hydrogen peroxide to form peroxymonocarbonate (HCO₄⁻), an active oxidant, though the manganese catalyst is still required for significant activity. mdma.ch Other additives like sodium acetate (B1210297) or salicylic (B10762653) acid can further enhance the reaction rate. mdma.ch

Solvent: The choice of solvent, such as dimethylformamide (DMF) or tert-butanol (B103910) (tBuOH), can also impact the reaction outcome. mdma.ch

Table 1: Factors Influencing Manganese-Catalyzed Alkene Epoxidation

FactorRole/EffectExampleCitation
Manganese Salt Serves as the primary catalystMnSO₄, Mn(ClO₄)₂ mdma.ch, rug.nl
Oxidant Provides the oxygen atom for the epoxide ringHydrogen Peroxide (H₂O₂), Peracetic Acid (PAA) mdma.ch, qub.ac.uk
Additive Enhances reaction rate and efficiencySodium Bicarbonate (NaHCO₃), Salicylic Acid mdma.ch
Ligand Controls catalyst speciation and activity2-Picolinic Acid qub.ac.uk, nih.gov

Manganese compounds are effective catalysts for the oxidation of alcohols to aldehydes and ketones, and in some cases, to carboxylic acids. masterorganicchemistry.com This transformation is a fundamental reaction in organic chemistry.

The catalytic cycle is believed to involve a high-valent manganese-oxo species as the active oxidant. unibe.ch Mechanistic studies utilizing manganese(III) complexes with N-heterocyclic carbene ligands and tert-butyl hydroperoxide (tBuOOH) as the terminal oxidant support the formation of a manganese(V)-oxo intermediate. unibe.ch The turnover-limiting step in this process is proposed to be a hydrogen atom abstraction (HAT) from the alcohol's α-carbon. unibe.ch This generates a substrate radical and a Mn(IV)-OH species, which then leads to the final aldehyde or ketone product. Primary alcohols can be oxidized with high selectivity to aldehydes with minimal overoxidation to carboxylic acids under controlled reaction times. unibe.ch

Various manganese species can be employed for alcohol oxidation. Activated manganese dioxide (MnO₂) is a classical stoichiometric oxidant used for this purpose, particularly for allylic and benzylic alcohols. organic-chemistry.org Catalytic systems often use a manganese precursor salt in combination with a terminal oxidant.

Table 2: Overview of Manganese-Catalyzed Alcohol Oxidation

Catalyst SystemOxidantProposed Active SpeciesKey Mechanistic StepProduct from Primary AlcoholCitation
Mn(III)-NHC ComplextBuOOHMn(V)=OHydrogen Atom Abstraction (HAT)Aldehyde (selective) unibe.ch
MnO₂ (stoichiometric)-MnO₂ surfaceSurface reactionAldehyde/Ketone organic-chemistry.org
KMnO₄-Mn(VII)OxidationCarboxylic Acid masterorganicchemistry.com

The autoxidation process begins with the formation of free radicals from the organic substrate, typically an unsaturated fatty acid chain in an alkyd resin. universiteitleiden.nl

Initiation: The reaction is initiated by the abstraction of a hydrogen atom, most commonly from a labile position such as a bis-allylic C-H bond found in polyunsaturated fatty acids. universiteitleiden.nl This abstraction forms a carbon-centered radical (R•). While this can occur slowly on its own, it is significantly accelerated by a metal catalyst. A Mn(III) complex can react directly with the substrate (RH) to produce a Mn(II) species and the substrate radical (R•), thereby initiating the radical chain. uu.nl

Mn(III) + RH → Mn(II) + H⁺ + R•

Propagation: The propagation phase consists of a repeating cycle of two main reactions: universiteitleiden.nlcore.ac.uk

The substrate radical (R•) reacts extremely rapidly with molecular oxygen to form a peroxyl radical (ROO•). universiteitleiden.nl This step is diffusion-controlled. core.ac.uk

R• + O₂ → ROO•

The peroxyl radical (ROO•) then abstracts a hydrogen atom from another substrate molecule (RH), forming a hydroperoxide (ROOH) and a new substrate radical (R•). universiteitleiden.nl This new radical can then continue the chain reaction.

ROO• + RH → ROOH + R•

This cycle of reactions is responsible for the rapid increase in hydroperoxide concentration during the initial stages of autoxidation. universiteitleiden.nl One initiation event can trigger a long chain of propagation cycles. core.ac.uk

Hydroperoxides (ROOH) are the primary products of the initial autoxidation propagation cycle. universiteitleiden.nl Their subsequent decomposition is a critical step, accelerated by the manganese catalyst, which leads to the formation of new radicals that drive the cross-linking (polymerization) and ultimate drying of the paint film.

The decomposition of hydroperoxides is a redox process involving the manganese catalyst, which cycles between its Mn(II) and Mn(III) oxidation states: universiteitleiden.nl

Reductive Decomposition: Mn(II) reacts with a hydroperoxide to generate an alkoxy radical (RO•) and a Mn(III)-hydroxide species.

Mn(II) + ROOH → Mn(III)OH + RO•

Oxidative Decomposition: Mn(III) reacts with another hydroperoxide molecule, regenerating the Mn(II) catalyst and producing a peroxyl radical (ROO•) and a proton.

Mn(III) + ROOH → Mn(II) + H⁺ + ROO•

This catalytic cycle rapidly breaks down the hydroperoxides, generating a high concentration of reactive alkoxy and peroxyl radicals. These radicals can then participate in various follow-up reactions, including:

Polymerization: The radicals can initiate polymerization by adding to the double bonds of other unsaturated fatty acid chains, leading to the formation of a cross-linked polymer network, which constitutes the solid paint film. universiteitleiden.nl

Further H-Abstraction: They can abstract more hydrogen atoms from the substrate, propagating the autoxidation chain. mdpi.com

β-Scission: Alkoxy radicals can undergo C-C bond cleavage (β-scission), leading to the formation of smaller, volatile compounds like aldehydes, which are often responsible for the characteristic odor of drying paint. mdpi.com

The balance between hydroperoxide formation and decomposition eventually leads to a steady-state concentration of hydroperoxides. universiteitleiden.nl The efficiency of a manganese drier like this compound is linked to its ability to facilitate this hydroperoxide decomposition cycle effectively. nih.govnih.gov

Oxygen Activation and Autoxidation in Organic Systems

Role in Polymerization and Cross-linking Reactions

This compound plays a significant role as a catalyst, particularly in polymerization and cross-linking reactions that are fundamental to the coatings and polymer industries. Its activity is primarily centered on the generation of free radicals, which initiate and propagate the polymerization process.

This compound is utilized as a catalyst for the initiation of radical polymerization of alkenes, a key process in the formation of various polymers. researchgate.net The polymerization process is a chain reaction that includes initiation, propagation, and termination steps. libretexts.org The initiation phase, where radical species are first formed, is critical. libretexts.orgrug.nl this compound, often in conjunction with an initiator like a peroxide, facilitates the generation of these initial radicals. researchgate.netnih.gov

The process begins with the decomposition of an initiator, which can be triggered by methods such as thermolysis or metal-catalyzed decomposition. rug.nl In the context of coatings, metal-catalyzed decomposition is preferred as it allows for curing at ambient temperatures. rug.nl The radicals produced then react with alkene monomers, initiating a chain reaction that leads to the formation of a polymer. libretexts.orgrug.nl The efficiency of manganese-based catalysts, including this compound, is an area of active research, with studies exploring alternatives to traditional cobalt-based catalysts. researchgate.netrsc.org

Manganese complexes, including those with isodecanoate ligands, have been shown to be effective initiators for the radical polymerization of alkenes. rsc.orgresearchgate.net The rich redox chemistry of manganese allows for the potential to tune the kinetics of the curing process. rsc.orgresearchgate.net

This compound is instrumental in the curing of resins and coatings, particularly in alkyd-based systems which dry through an autoxidation process. mdpi.commdpi.com This process involves the reaction of the resin with atmospheric oxygen to form a solid, cross-linked film. universiteitleiden.nl The catalyst, often referred to as a drier or siccative, accelerates this oxidative drying. mdpi.comresearchgate.net

The curing mechanism is a complex radical process. mdpi.com It is initiated by the decomposition of hydroperoxides present in the resin, catalyzed by the manganese soap. mdpi.comuniversiteitleiden.nl This decomposition generates alkoxy and peroxy radicals, which then initiate the polymerization of the unsaturated fatty acid chains within the alkyd resin. universiteitleiden.nl These radical intermediates react with each other and with unreacted resin molecules in propagation and termination steps, leading to the formation of a cross-linked polymer network. mdpi.com

The effectiveness of manganese driers like this compound can be influenced by the presence of various ligands. mdpi.com While manganese soaps are viable alternatives to cobalt-based driers, they sometimes require higher concentrations, which can impart color to the final coating. mdpi.comresearchgate.net Research has focused on developing more active manganese catalysts by incorporating specific organic ligands to enhance their curing performance. mdpi.comresearchgate.net The stability of the manganese complexes within the resin mixture has a significant effect on the progress of the curing reaction. researchgate.net

Catalyst SystemObservationReference
Manganese(II)(neodecanoate)₂Used as a representative manganese-based catalyst in studies on O₂ depletion during resin curing. The rate of O₂ depletion is highly dependent on the catalyst used. nih.gov
Manganese soaps (general)Alternative to cobalt soaps for curing alkyd-based resins. May require higher concentrations, potentially causing coloration. mdpi.commdpi.com
Manganese complexes with organic ligandsDeveloped to improve the curing capabilities of manganese-based driers and reduce required concentrations. mdpi.comresearchgate.net

A crucial step in the catalytic cycle of this compound in polymerization is the activation of alkyl hydroperoxides (ROOH) to generate radicals. rsc.orgresearchgate.net This process is fundamental to the initiation of radical polymerization in numerous industrial applications, including protective coatings. rsc.orgresearchgate.netresearchgate.net The decomposition of these hydroperoxides yields reactive radical species that drive the curing process. universiteitleiden.nl

Manganese complexes, including those with carboxylate ligands like isodecanoate, are effective catalysts for this decomposition. researchgate.netresearchgate.net The reaction between the manganese catalyst and the alkyl hydroperoxide leads to the formation of radicals that can then initiate the polymerization of alkene monomers present in the resin. rsc.orgresearchgate.net The reactivity of manganese complexes with alkyl hydroperoxides is a key area of study, particularly in the development of alternatives to cobalt-based catalysts. researchgate.net The stability and oxidation state of the manganese catalyst play a significant role in its effectiveness in activating hydroperoxides. researchgate.netresearchgate.net

Influence of Manganese Oxidation States and Ligand Environment on Reaction Kinetics

The catalytic activity of this compound is profoundly influenced by the oxidation state of the manganese ion and the nature of its surrounding ligands. researchgate.netresearchgate.net Manganese can exist in multiple oxidation states, most commonly Mn(II), Mn(III), and Mn(IV), and the transitions between these states are central to its catalytic function. researchgate.net

The ligand environment, which in this case is primarily the isodecanoate group but can also include other coordinating species in the reaction mixture, plays a crucial role in stabilizing different oxidation states and modulating the redox potential of the manganese center. nih.gov For instance, the coordination of ligands can affect the ease with which manganese is oxidized or reduced, thereby influencing the kinetics of the catalytic cycle. nih.gov

The catalytic activity of manganese compounds like this compound is intrinsically linked to the redox cycling of manganese species. researchgate.net This cycling between different oxidation states, primarily Mn(II) and Mn(III), is the driving force behind its catalytic role in processes like polymerization and oxidation. researchgate.netnih.gov

Studies have shown that the resting state of the manganese catalyst in certain polymerization reactions is likely Mn(II). researchgate.netresearchgate.net The stability of the various manganese oxidation states and the kinetics of their interconversion are influenced by the surrounding ligands and the reaction environment. researchgate.netcaltech.edu Understanding the specifics of this redox cycling is crucial for designing more effective manganese-based catalysts. researchgate.netnih.gov

Ligand Exchange Dynamics in Catalytic Cycles

The catalytic efficacy of this compound is profoundly influenced by the dynamic nature of its coordination sphere. While the isodecanoate ligands themselves are part of the initial complex, the introduction of other ligands into the system can initiate exchange or association, leading to the in-situ formation of more catalytically active species. catalysis.blogmdpi.com This process is central to enhancing the catalytic performance of manganese-based systems in processes like the autoxidation of alkyd resins. mdpi.com

The addition of auxiliary ligands, particularly polydentate nitrogen donors, to manganese soaps like this compound can lead to a significant increase in catalytic activity. mdpi.com A prime example is the combination of a manganese soap with a bidentate ligand such as 2,2'-bipyridine (B1663995) (bpy). mdpi.com This addition boosts activity to levels comparable to traditional cobalt-based catalysts, allowing for lower concentrations of manganese and mitigating issues like discoloration. mdpi.com The underlying mechanism involves the formation of a manganese-ligand complex in-situ, which possesses superior redox properties for the catalytic cycle. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to study the various species formed when manganese soaps are mixed with such ligands, providing insight into the structure of the active catalysts. mdpi.com

Studies on analogous systems, such as manganese(II) neodecanoate mixed with N,N′,N″-trimethyl-1,4,7-triazacyclononane (tmtacn), further illuminate these dynamics. Research has shown that catalysts prepared in-situ by mixing the manganese salt and the ligand can exhibit faster reaction rates than pre-formed complexes. rsc.org The catalytic cycle in these systems often involves the reduction of an initial manganese(III) species to a more active manganese(II) state, which then reacts with hydroperoxides to initiate radical formation. rsc.orgresearchgate.net The ligand exchange is not merely a substitution but a critical step in tuning the electronic properties of the manganese center to facilitate the redox shuttle between Mn(II) and Mn(III) that drives the catalysis. catalysis.blogru.nl

The dynamic nature of these coordination bonds means that even when a coordinating ligand is present on the surface of a catalyst, it does not necessarily hinder catalytic activity, as the reversible nature of the bond can still allow substrate access. csic.es The lability and exchange kinetics of ligands are therefore essential parameters in understanding and optimizing the reactivity of the metal complex in solution. ru.nl

Comparative Mechanistic Studies with Alternative Transition Metal Catalysts (e.g., Cobalt, Iron Systems)

The catalytic mechanism of this compound is best understood in comparison to other first-row transition metals used for similar applications, primarily cobalt and iron. mdpi.commdpi.com These metals are all employed as "driers" or siccatives in coatings and inks, where they accelerate the oxidative cross-linking of unsaturated fatty acid chains in alkyd resins. mdpi.comuniversiteitleiden.nl The general mechanism for all three involves a free-radical autoxidation process initiated and propagated through redox cycling of the metal catalyst. mdpi.comuniversiteitleiden.nl

The core catalytic function is the decomposition of hydroperoxides (ROOH), which are formed during the initial stages of autoxidation. The metal catalyst cycles between its lower and higher oxidation states to generate the radicals necessary for polymerisation. mdpi.com

General Redox Reactions in Autoxidation:

Initiation/Propagation (M = Co, Mn, Fe):

M²⁺ + ROOH → M³⁺ + RO• + OH⁻

M³⁺ + ROOH → M²⁺ + ROO• + H⁺

While this overarching mechanism is common, significant differences exist in the activity, selectivity, and operational behavior of manganese, cobalt, and iron catalysts. mdpi.commdpi.com

Cobalt Systems: Cobalt soaps, such as cobalt(II) 2-ethylhexanoate (B8288628) or cobalt neodecanoate, have historically been the industry standard due to their high efficiency in promoting rapid surface and through-drying of coatings. mdpi.commdpi.com They are highly effective at decomposing hydroperoxides. However, due to the likely reclassification of cobalt compounds as carcinogenic in Europe, there is a significant drive to find viable alternatives. mdpi.com

Manganese Systems: Manganese soaps like this compound are viable alternatives but are inherently less active than their cobalt counterparts when used alone. mdpi.com This necessitates their use at higher concentrations, which can impart an undesirable dark color to the final coating due to the presence of intensely colored Mn(III) ions. mdpi.commdpi.com The key breakthrough for manganese catalysts has been the addition of co-ligands. The in-situ formation of complexes with ligands like 2,2'-bipyridine (bpy) or 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) dramatically enhances catalytic activity. mdpi.commdpi.com In some instances, these activated manganese systems can show higher activity in specific reaction pathways, such as the formation of volatile aldehydes via β-scission, when compared to cobalt catalysts. mdpi.com

Iron Systems: Iron-based catalysts are attractive due to the metal's low cost, abundance, and low toxicity. mdpi.comnih.gov However, simple iron soaps are generally too slow at ambient temperatures to be effective driers. mdpi.com Significant progress has been made by developing well-defined iron complexes with specific polydentate nitrogen donor ligands, such as those based on bispidon or tris(pyridin-2-ylmethyl)amine (TPA) scaffolds. mdpi.commdpi.com These advanced iron catalysts can exhibit very high activity, sometimes surpassing traditional cobalt systems. mdpi.com The mechanism is believed to be analogous to that of cobalt and manganese, involving the activation of peroxides to form radicals. mdpi.com Interestingly, some iron catalysts like ferrocene (B1249389) derivatives may operate through a different mechanism involving electron transfer without a change in the coordination environment. mdpi.com

The following table provides a qualitative and quantitative comparison of the performance of these different metal catalysts in the context of alkyd paint drying, a primary application for this compound.

Catalyst SystemRelative Activity (Alone)Activity with Co-ligandsKey Mechanistic FeaturesDrying Performance ExampleLimitations
Cobalt Soaps (e.g., Cobalt neodecanoate)HighN/A (Standard)Efficient Co(II)/Co(III) redox cycle for ROOH decomposition. mdpi.comStandard benchmark; Through-drying time >20 h in a specific long oil alkyd paint formulation. mdpi.comToxicity and regulatory concerns. mdpi.com
Manganese Soaps (e.g., this compound)Low to ModerateHigh (e.g., with bpy, Me₃TACN). mdpi.comMn(II)/Mn(III) redox cycle; activity highly dependent on ligand environment. mdpi.comuniversiteitleiden.nl Can be more active than Co in forming certain byproducts. mdpi.comWith an activating ligand, through-drying time was 5 h in the same formulation. mdpi.comDiscoloration at high concentrations; lower intrinsic activity without co-ligands. mdpi.com
Iron Soaps/ComplexesVery Low (Soaps)High (with specific polydentate N-ligands like bispidons). mdpi.commdpi.comFe(II)/Fe(III) redox cycle for ROOH decomposition. mdpi.commdpi.com Some complexes may have unique electron transfer mechanisms. mdpi.comHighly active Fe-bispidon catalysts show performance comparable or superior to cobalt. mdpi.comSimple soaps are too slow; requires advanced, specific ligands for high activity. mdpi.com

Applications in Advanced Chemical Transformations

Applications in Polymer Science and Coating Technologies

In the realm of polymers and coatings, manganese carboxylates serve as essential additives that influence the curing process, drying time, and final properties of the material.

Manganese isodecanoate functions as a potent accelerator in the curing of various resin systems, notably in unsaturated polyester (B1180765) resins (UPRs) and alkyd-based coatings. The curing process, particularly for alkyd resins, involves oxidative crosslinking of the polymer chains, a reaction that is significantly slow at ambient temperatures. mdpi.com Manganese catalysts accelerate this process by facilitating the decomposition of hydroperoxides, which are naturally formed on the unsaturated parts of the polymer backbone. This decomposition generates free radicals, initiating a cascade of crosslinking reactions that transform the liquid resin into a solid, durable film. mdpi.com

The effectiveness of manganese-based accelerators can be influenced by the presence of various ligands. Research has shown that changing the ligand associated with the manganese ion can have a significant impact on the curing rate, allowing for both fast and delayed curing profiles to be achieved. google.com While manganese carboxylates are effective, their reactivity, especially for curing coatings at ambient conditions, can sometimes be insufficient compared to traditional cobalt-based systems. google.com Consequently, they are often used in combination with other compounds or ligands to enhance their performance. google.comjustia.com

Table 1: Effect of Manganese-Based Accelerators on Unsaturated Polyester Resin Curing

Accelerator Gel Time (min) Peak Exotherm Time (min) Peak Exotherm Temp. (°C)
Reference 1 4.4 10.4 147
MNP2-L1 2.8 6.2 48
MNP2-L11 79 148 121
MNP2-L12 13.9 45.2 135

Data sourced from patent information regarding manganese-bearing polymer complexes as accelerators. google.com

There is a significant industry-wide effort to replace cobalt-based driers in paints and coatings due to regulatory pressure and toxicity concerns surrounding cobalt compounds. mdpi.comgoogle.compcimag.com Manganese carboxylates, including this compound and neodecanoate, have emerged as leading candidates for cobalt-free drier systems. pcimag.comnbinno.com These compounds act as primary or "top" driers, promoting rapid surface drying through oxidative catalysis. researchgate.net

Manganese driers function similarly to cobalt by catalyzing the autoxidation of drying oils present in alkyd paints. researchgate.net However, the performance of manganese driers can differ from cobalt. They are sometimes associated with a darker color, which can be a limitation in light or white-colored paints. mdpi.comresearchgate.net To overcome these challenges and match the performance of cobalt, novel formulations have been developed. These often involve combining manganese salts with organic chelating ligands, such as amine-based ligands or 2,2-bipyridine, which enhance their catalytic activity and drying performance. pcimag.comresearchgate.net Studies have demonstrated that such advanced manganese-based systems can achieve hard dry times faster than conventional cobalt driers. pcimag.com

Table 2: Drying Performance Comparison of a Novel Manganese-Based Drier vs. Conventional Cobalt Drier

Drier System Metal Content on Resin Set-to-Touch Time (hours) Tack-Free Time (hours) Hard Dry Time (hours)
Conventional (Co/Zr/Ca) Co 0.05% 1.5 4.0 7.0
Novel Mn-based Mn 0.01% 1.5 3.5 6.0
Novel Mn-based Mn 0.02% 1.5 4.0 7.0
Novel Mn-based Mn 0.03% 1.5 4.5 8.0

Data adapted from a 2024 study on a novel cobalt-free drier. pcimag.com

The kinetics of these reactions are often studied using techniques like differential scanning calorimetry (DSC), which measures the heat released during the exothermic polymerization process. researchgate.netmdpi.com The activation energy of the curing reaction can be lowered by the presence of a catalyst like manganese acetylacetonate, a compound related to this compound. researchgate.net A lower activation energy signifies a faster reaction rate at a given temperature.

However, the effect on the final monomer-to-polymer conversion can be complex. While catalysts increase the reaction rate, factors like vitrification (the point at which the growing polymer network becomes glassy and molecular motion is restricted) can limit the final conversion. imaging.org In some systems, a very high initial reaction rate can lead to the early onset of vitrification, trapping unreacted monomers within the crosslinked network and thus reducing the final conversion percentage. imaging.org The composition of the manganese catalyst itself plays a crucial role; studies on manganese-containing polymer catalysts have shown that their specific formulation affects the reaction rate constants and the ultimate conversion of reactants. cyberleninka.ru

Precursor Materials in Advanced Synthesis

Beyond their role as catalysts, manganese carboxylates like isodecanoate and its isomers (e.g., 2-ethylhexanoate) are valuable as precursors in the synthesis of advanced inorganic materials. In this context, the organic carboxylate ligand serves as a carrier for the manganese ion, which is then converted into a different chemical form, typically an oxide, through a decomposition process.

This compound can serve as a single-source precursor for the synthesis of manganese oxide nanoparticles. The general method involves the thermal decomposition of the manganese carboxylate complex. nih.gov In this process, the precursor is heated in a high-boiling point solvent, often in the presence of surfactants or capping agents like oleic acid. nih.gov The heat causes the manganese-carboxylate bonds to break, and the manganese atoms then nucleate and grow into nanoparticles. The specific phase of the manganese oxide (e.g., MnO, Mn2O3, Mn3O4) can be controlled by adjusting reaction parameters such as temperature, atmosphere (air or inert), and the type of precursor used. nih.govresearchgate.net

For example, the sol-gel process is another route where manganese precursors like manganese acetate (B1210297) are used to create a gel, which is then calcined at high temperatures to yield manganese oxide nanoparticles. researchgate.netnih.gov The properties, size, and crystal structure of the resulting nanoparticles are highly dependent on these synthesis conditions. mdpi.com These manganese oxide nanoparticles have applications in various fields, including as catalysts and in energy storage. nih.gov

Manganese carboxylates are employed as precursors in solution-based methods for fabricating manganese oxide thin films, such as metal-organic decomposition (MOD). mdpi.com In a typical MOD process, a solution containing a manganese carboxylate, such as manganese 2-ethylhexanoate (B8288628), is first synthesized. mdpi.com This precursor solution is then applied to a substrate (e.g., silicon wafer) using techniques like spin-coating or drop-casting. mdpi.com

Following the deposition of the liquid precursor film, a heat treatment or calcination step is performed. This thermal process decomposes the organic components and converts the manganese precursor into a solid manganese oxide film. The final properties of the film, including its crystal phase (e.g., Mn2O3 or Mn3O4), crystallinity, and thickness, are critically dependent on the calcination temperature and atmosphere (e.g., air vs. an inert atmosphere). mdpi.comresearchgate.net This method provides a facile and controllable route to produce single-phase manganese oxide films for potential use in electronic and magnetic devices. mdpi.com

Catalytic Roles in Industrial Chemical Processes (Excluding Dosage/Safety)

This compound serves as a versatile catalyst in various industrial chemical processes, primarily leveraging the multivalent nature of the manganese ion to facilitate redox reactions. Its efficacy stems from the ability of manganese to cycle between different oxidation states, thereby enabling the activation of substrates and the transfer of electrons in a catalytic cycle. The isodecanoate ligand, a branched-chain carboxylate, ensures solubility in nonpolar organic media, which is advantageous in many industrial applications.

Oxidation of Organic Substrates

Manganese compounds are well-established catalysts for the oxidation of a wide array of organic substrates. rsc.orgmdpi.com While specific research focusing solely on this compound is not extensively detailed in publicly available literature, its catalytic behavior can be inferred from the well-documented performance of other manganese carboxylates and complexes in oxidation reactions. osti.govresearchgate.net The general mechanism involves the manganese center activating an oxidant, such as molecular oxygen or a peroxide, to generate highly reactive oxidizing species.

Manganese-catalyzed oxidation reactions are crucial in the synthesis of various valuable chemicals. For instance, manganese catalysts are employed in the partial oxidation of alkanes and olefins. rsc.orgosti.gov In these processes, the catalyst facilitates the selective conversion of hydrocarbons into more functionalized molecules like alcohols, ketones, or carboxylic acids. The catalytic cycle typically involves the formation of a manganese-oxo or manganese-peroxo intermediate, which then acts as the primary oxidant.

The table below summarizes the types of organic substrates that are typically oxidized using manganese-based catalysts, a category under which this compound falls.

Substrate TypeOxidized Product(s)Typical Oxidant
AlkanesAlcohols, Ketones, Carboxylic AcidsO₂, H₂O₂
AlkenesEpoxides, Diols, Aldehydes, KetonesO₂, H₂O₂
AlcoholsAldehydes, Ketones, Carboxylic AcidsO₂, H₂O₂, Permanganate
AldehydesCarboxylic AcidsO₂, Permanganate
Aromatic HydrocarbonsPhenols, Quinones, Carboxylic AcidsO₂, H₂O₂

This table represents generalized oxidation reactions catalyzed by manganese compounds.

Research into manganese-based catalysts often highlights the influence of the ligand environment on the catalyst's activity and selectivity. nih.gov The isodecanoate ligand in this compound can influence the steric and electronic properties of the manganese center, thereby modulating its reactivity towards different organic substrates.

Bleaching Applications in Detergents

In the detergent industry, manganese complexes are utilized as bleach activators or catalysts, particularly in formulations designed for low-temperature washing. epo.org These catalysts enhance the performance of oxygen-based bleaching agents, such as sodium percarbonate or sodium perborate, which are commonly found in laundry and dishwashing detergents. At lower temperatures, the decomposition of these per-compounds to generate the active bleaching species, perhydroxyl anion, is slow. Manganese catalysts accelerate this decomposition, leading to effective stain removal even at ambient temperatures.

The table below outlines the key components and their roles in a manganese-catalyzed bleaching system in detergents.

ComponentRole in the Bleaching Process
Sodium Percarbonate/PerborateSource of hydrogen peroxide in water
This compound (Catalyst) Activates hydrogen peroxide to form reactive bleaching species
Hydrogen Peroxide (H₂O₂)The primary bleaching agent that is activated by the catalyst
Stains (Chromophores)The target organic molecules to be oxidized and decolorized
WaterThe medium in which the bleaching reaction occurs

The use of manganese catalysts allows for the formulation of more energy-efficient and environmentally conscious detergents, as they enable effective cleaning at lower wash temperatures.

Environmental Dynamics and Transformation Pathways

Biotic Transformation Pathways

Biotic transformations are mediated by microorganisms and are crucial in the degradation of the organic component of manganese isodecanoate and the redox cycling of manganese.

The isodecanoate anion is a fatty acid and is expected to be readily biodegradable by a wide range of microorganisms in both soil and aquatic environments. The primary mechanism of degradation is β-oxidation, a metabolic process where the fatty acid is broken down to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle for energy production.

Manganese-oxidizing bacteria can significantly accelerate the oxidation of Mn(II) to form manganese oxides. mdpi.comfrontiersin.org These biogenic manganese oxides can then influence the fate of other pollutants due to their strong adsorptive and oxidative properties. frontiersin.org Conversely, manganese-reducing bacteria can utilize manganese oxides as electron acceptors, leading to the release of soluble Mn(II). researchgate.net

The presence of manganese can influence the microbial degradation of organic compounds. For instance, manganese-oxidizing bacteria have been shown to mediate the degradation of certain organic pollutants. nih.gov

The rate of biodegradation of isodecanoate will depend on various environmental factors, including temperature, pH, nutrient availability, and the abundance and diversity of the microbial population. ecetoc.org Generally, as a relatively simple fatty acid, its biodegradation is expected to follow first-order kinetics under non-limiting conditions.

Table 2: Factors Influencing the Biodegradation Rate of Isodecanoate

Factor Influence on Biodegradation Rate
Temperature Rate generally increases with temperature up to an optimum
pH Optimal degradation typically occurs near neutral pH
Oxygen Availability Aerobic degradation is generally faster than anaerobic
Nutrient Levels Availability of nitrogen and phosphorus can be rate-limiting
Microbial Population A diverse and adapted microbial community enhances degradation

This table is illustrative and based on general principles of microbial degradation.

The biodegradation kinetics are also influenced by the physical form of the substrate. The rate of biodegradation is expected to be a function of the available surface area of the substance. researchgate.net For this compound, its solubility in water will be a key factor determining its bioavailability to microorganisms.

Environmental Mobility and Distribution

The environmental mobility and distribution of this compound are governed by its physicochemical properties and its interactions within various environmental compartments, including soil, water, and air. As a metal salt of a carboxylic acid, its behavior is influenced by the properties of both the manganese cation and the isodecanoate anion.

Transport in Soil Matrices

The transport of this compound in soil is a complex process influenced by factors such as soil composition, pH, organic matter content, and the presence of other ions. While specific studies on this compound are limited, the behavior can be inferred from the known properties of manganese and long-chain carboxylic acids in soil environments.

Manganese (II) ions, which may be released upon dissolution or dissociation of the parent compound, are known to be relatively mobile in soils under acidic conditions. However, their mobility decreases with increasing pH due to precipitation as manganese oxides and hydroxides. The isodecanoate portion, a branched-chain C10 carboxylic acid, is expected to exhibit moderate to strong adsorption to soil organic matter and clay particles due to its hydrophobic nature. This sorption would reduce its mobility in the soil column.

Table 1: Factors Influencing the Transport of this compound Components in Soil

FactorInfluence on Manganese (II) MobilityInfluence on Isodecanoate Mobility
Soil pH Decreases with increasing pHGenerally decreases with decreasing pH (protonation reduces water solubility)
Organic Matter Can form complexes, potentially increasing or decreasing mobilityIncreases sorption, decreasing mobility
Clay Content Increases sorption, decreasing mobilityIncreases sorption, decreasing mobility
Presence of other Cations Can compete for binding sites, potentially increasing mobilityMinimal direct effect

Aqueous Phase Behavior

Volatilization Potential from Environmental Surfaces

The potential for this compound to volatilize from environmental surfaces such as soil and water is considered to be low. This is due to its nature as a metal salt, which generally have very low vapor pressures. The isodecanoic acid component, if released, has a relatively low vapor pressure as well, limiting its volatilization potential.

While direct volatilization of the parent compound is unlikely, any environmental processes that lead to the formation of more volatile manganese compounds could contribute to its atmospheric transport. However, under typical environmental conditions, volatilization is not expected to be a significant transport pathway for this compound. The focus of environmental fate assessment for this compound is primarily on its behavior in soil and water. ca.gov

Identification and Analysis of Environmental Transformation Products

The environmental transformation of this compound can lead to the formation of various degradation products. Identifying and analyzing these products is crucial for a complete understanding of its environmental fate and potential impact. Transformation can occur through biotic and abiotic pathways.

Based on the structure of this compound, the primary transformation pathway is expected to be the dissociation into manganese ions and isodecanoic acid.

Manganese: The manganese cation will enter the natural manganese cycle in the environment. It can be taken up by organisms, adsorb to soil and sediment particles, or be oxidized to form various manganese oxides. nih.gov

Isodecanoic Acid: As a branched-chain fatty acid, isodecanoic acid is expected to undergo biodegradation by microorganisms in soil and water. The ultimate degradation products would be carbon dioxide and water under aerobic conditions.

The analysis of these transformation products in environmental samples requires a combination of analytical techniques.

Table 2: Analytical Methods for Environmental Transformation Products of this compound

Transformation ProductAnalytical TechniqueSample Matrix
Manganese (dissolved) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Water
Manganese (in solids) X-ray Fluorescence (XRF), Atomic Absorption Spectroscopy (AAS) after acid digestionSoil, Sediment
Isodecanoic Acid and its metabolites Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS)Water, Soil extracts

The identification of intermediate degradation products of isodecanoic acid can be challenging due to their transient nature and the complexity of environmental matrices. Non-target screening approaches using high-resolution mass spectrometry are increasingly being used to identify unknown transformation products of organic contaminants in the environment.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. For manganese isodecanoate, these calculations could elucidate the step-by-step mechanism of its catalytic activity, for instance, in oxidation or polymerization reactions.

By modeling the reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for each step. This allows for the identification of the rate-determining step and provides a detailed understanding of how the manganese center and the isodecanoate ligands participate in the reaction. Different reaction pathways can be compared to predict the most likely mechanism.

Molecular Dynamics Simulations of Manganese-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a solvent, and calculating the forces between atoms over time to model its dynamic behavior.

Prediction of Catalytic Activity and Selectivity via Computational Models

Computational models can be developed to predict the catalytic activity and selectivity of this compound. These models often use data from quantum chemical calculations to establish relationships between the structure of the catalyst and its performance. For example, machine learning models can be trained on a dataset of similar catalysts to predict the behavior of this compound under different reaction conditions.

These predictive models can accelerate the discovery of more efficient catalysts by allowing for the virtual screening of many different ligand modifications or reaction parameters before undertaking experimental work.

Elucidation of Electronic Structures and Spin States in Catalytic Intermediates

The catalytic activity of manganese complexes is intimately linked to their electronic structure and the spin state of the manganese ion. Quantum chemical calculations can be used to determine the distribution of electrons in the d-orbitals of the manganese center and how this changes during a catalytic cycle.

Manganese can exist in various oxidation states and spin states, and the relative energies of these states can significantly impact the reactivity of catalytic intermediates. By calculating the electronic structure of proposed intermediates, researchers can gain a deeper understanding of the factors that control the catalytic process and how to tune the catalyst for optimal performance.

Future Research Trajectories and Innovations

Development of Next-Generation Manganese Isodecanoate Catalytic Systems

The evolution of this compound as a catalyst centers on enhancing its efficiency, selectivity, and stability. As a 3d transition metal catalyst, it offers a sustainable and cost-effective alternative to precious metals. nih.govnih.gov Research is increasingly directed towards creating advanced catalytic systems for challenging chemical transformations.

Key research avenues include:

Ligand Modification: Altering the isodecanoate ligand or introducing co-ligands, such as picolinic acid, can fine-tune the electronic and steric properties of the manganese center. This can lead to improved performance in specific reactions, such as the oxidation of unactivated olefins, alkanes, and alcohols using mild oxidants like hydrogen peroxide. rsc.org

Heterogenization: Immobilizing this compound onto solid supports (e.g., silica, perovskites, or advanced ceramics) can enhance catalyst recovery and reusability, which is a critical step for industrial applications. europa.eu This approach combines the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous one.

Bio-inspired Catalysis: Mimicking the manganese-containing active sites in natural enzymes could lead to catalysts that operate with high efficiency under ambient conditions. This involves designing manganese complexes that can replicate the water-splitting process in photosynthesis or other biological redox reactions. riken.jp

Future systems may enable the selective C-H functionalization of complex, biologically active molecules, a crucial strategy for drug discovery and the development of agrochemicals. nih.govnih.gov The goal is to develop robust protocols that are easy to operate, reduce waste, and utilize the variable oxidation states of manganese (from -3 to +7) to achieve diverse and unique reaction profiles. nih.gov

Integration into Sustainable Chemical Processes

The inherent properties of manganese—natural abundance, low cost, and reduced toxicity—position this compound as a key component in the development of sustainable chemical processes. nih.govnih.gov The integration of this compound into green chemistry frameworks aims to minimize environmental impact and improve energy efficiency.

Replacing Precious Metals: A primary goal is to substitute catalysts based on platinum group metals (PGMs) in applications like automotive after-treatment systems and fine chemical synthesis. europa.eu Manganese-based systems offer a more environmentally benign and economical alternative.

Waste Valorization: Manganese catalysts are being explored for their ability to convert waste products, such as perfluoropolyether (PFPE) lubricating oils, into less toxic substances. rsc.org this compound could serve as a precursor or component in catalysts designed for the catalytic cracking of persistent pollutants.

Biomass Conversion: Manganese oxide-based catalysts, which can be synthesized from precursors like this compound, are gaining attention for their role in transforming biomass into value-added chemicals through selective oxidation processes. rsc.org

The development of sustainable production methods for manganese itself, such as hydrogen and aluminothermic reduction instead of energy-intensive carbothermic processes, further enhances the green credentials of its derivative compounds. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for In Situ Studies

Understanding the precise mechanism of this compound-catalyzed reactions requires advanced analytical techniques that can monitor the process in real-time (in situ). These methodologies are crucial for identifying transient intermediates, understanding catalyst deactivation, and optimizing reaction conditions.

Probing Reaction Mechanisms: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for studying manganese species, as the Mn(II) state is EPR-active. This allows for direct observation of the catalyst's oxidation state and coordination environment during a reaction. researchgate.net

Real-Time Monitoring: Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates in solution without disturbing the reaction. spectroscopyonline.com These non-destructive, label-free methods provide critical kinetic and mechanistic data. spectroscopyonline.commdpi.com

Surface and Structural Analysis: For heterogeneous systems, X-ray absorption techniques like X-ray Absorption Near Edge Structure (XANES) can reveal information about the electronic structure and local geometry of manganese atoms on a catalyst support, helping to elucidate how the catalyst functions. riken.jp

The table below summarizes key analytical techniques and their potential application in studying this compound catalysis.

TechniqueInformation ProvidedApplication for this compound Studies
Electron Paramagnetic Resonance (EPR) Detects paramagnetic species; provides insight into the oxidation state and coordination environment of Mn(II).In situ monitoring of the manganese catalytic cycle; identifying active Mn species and radical intermediates. riken.jpresearchgate.net
Raman Spectroscopy Provides information on molecular vibrations; sensitive to changes in chemical bonding.Tracking the transformation of reactants and formation of products in real-time; studying catalyst structure. riken.jpspectroscopyonline.com
Fourier Transform Infrared (FT-IR) Spectroscopy Identifies functional groups and monitors their changes during a reaction.Monitoring reaction kinetics and identifying key intermediates by observing changes in vibrational bands. spectroscopyonline.com
X-ray Absorption Spectroscopy (XAS/XANES) Determines the local geometric and electronic structure of the absorbing atom (manganese).Characterizing the oxidation state and coordination sphere of manganese in both homogeneous and heterogeneous catalysts under reaction conditions. riken.jp

By combining data from these in situ techniques, researchers can build a comprehensive picture of the catalytic cycle, leading to the rational design of more effective this compound-based systems.

Exploration of Novel Material Applications

Beyond its catalytic roles, this compound is a versatile precursor for the synthesis of advanced manganese-based materials with novel applications in electronics, energy storage, and environmental remediation.

Nanomaterial Synthesis: It can be used in the controlled synthesis of manganese oxide (MnOx) nanoparticles with specific morphologies (e.g., 1D, 2D, or 3D nanostructures). rsc.org The structure of these nanomaterials is critical as it dictates their catalytic activity, surface area, and electronic properties. rsc.org For instance, thermal processing of manganese salts mixed with organic acids can produce nanocomposites of manganese oxide nanoparticles embedded within a carbonaceous matrix, such as graphene oxide. rsc.org

Energy Storage: Materials derived from this compound precursors are promising for energy applications. Manganese oxides are widely studied as cathode materials for lithium-ion and aqueous zinc-ion batteries. rsc.orgresearchgate.net Hybrid materials, such as manganese octacyanomolybdate/carbon nanotube composites, are being explored for their potential in next-generation batteries. researchgate.net

Environmental Catalysis: Manganese-based materials are effective for environmental applications, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from exhaust gases. nih.gov this compound could be used to prepare highly dispersed MnOx catalysts on supports like metal-organic frameworks (MOFs), which offer large surface areas and enhanced thermal stability. nih.gov

The ability to tune the final material's composition and structure by adjusting synthesis conditions (temperature, pressure, etc.) makes this compound a valuable building block for creating functional materials tailored to specific technological needs. rsc.org

Synergistic Effects in Multi-Component Catalytic Systems

The performance of this compound can be significantly enhanced by combining it with other chemical components to create multi-component or synergistic catalytic systems. This approach leverages the unique properties of each component to achieve higher activity, selectivity, or stability than would be possible with the manganese catalyst alone.

Co-metal Systems: Introducing a second transition metal, such as iron (Fe) or a rare earth metal like cerium (Ce), can dramatically improve catalytic performance. For example, in the catalytic cracking of perfluoropolyether (PFPE), adding iron to a manganese oxide catalyst was shown to increase the content of the more active Mn⁴⁺ species and weaken the Mn-O bond strength. rsc.org This modification generated more active oxygen species, enhancing the catalyst's ability to break down the stable polymer. rsc.org

Promoters and Additives: The addition of non-metallic promoters or additives can also create synergistic effects. In oxidation reactions, small amounts of additives like 2,3-butanedione (B143835) have been shown to improve the efficiency of manganese-catalyzed epoxidations and C-H oxidations. rsc.org

Support Interactions: In heterogeneous catalysis, the support material can have a strong synergistic interaction with the manganese species. A metal-organic framework (MOF) support, for instance, can lead to high dispersion of manganese oxide and a strong metal-support interaction, promoting the formation of active catalytic sites. nih.gov

The table below outlines potential synergistic combinations involving manganese and the expected improvements.

Component 1Component 2Potential ApplicationSynergistic Effect
This compound Iron (Fe) CarboxylatePolymer CrackingIncreased active Mn⁴⁺ species, enhanced generation of active oxygen. rsc.org
This compound Cerium (Ce) CompoundOxidation ReactionsImproved redox properties and oxygen storage capacity. rsc.org
This compound Picolinic AcidSelective OxidationLigand-accelerated catalysis, stabilization of active manganese species. rsc.org
This compound MOF SupportNOx ReductionHigh dispersion of active sites, strong metal-support interaction. nih.gov

Future research will focus on discovering and optimizing these synergistic relationships to develop highly active and robust catalytic systems for a wide range of chemical transformations.

Q & A

Q. How can researchers optimize the synthesis parameters of manganese isodecanoate to maximize yield and purity?

  • Methodology : Use a Design of Experiments (DOE) approach to systematically vary synthesis parameters (e.g., reaction temperature, molar ratios, solvent type). For example, a central composite design can identify interactions between variables like pH (2.5–4.0), organic-to-aqueous (O:A) phase ratio (1:1–4:1), and extractant concentration (10–30% D2EHPA). Response surface methodology (RSM) can model extraction efficiency and selectivity for manganese over competing ions (e.g., cobalt) .

Q. What analytical techniques are most suitable for characterizing this compound’s structure and stability?

  • Methodology : Combine spectroscopic methods (FTIR for carboxylate ligand bonding, XPS for oxidation state confirmation) and thermal analysis (TGA/DSC for decomposition profiles). Cross-reference results with computational models (e.g., DFT calculations) to validate coordination geometry. Ensure reproducibility by repeating measurements under controlled humidity and temperature .

Q. How can researchers assess the environmental impact of this compound in laboratory settings?

  • Methodology : Conduct toxicity assays (e.g., Daphnia magna or Vibrio fischeri tests) to evaluate acute and chronic effects. Pair with leaching studies to quantify manganese release under varying pH and salinity conditions. Use ICP-MS to track bioaccumulation in model organisms, adhering to EPA/ASTM guidelines for ecological risk assessment .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s catalytic efficiency across studies?

  • Methodology : Perform meta-analysis of published data to identify variables causing discrepancies (e.g., solvent polarity, substrate accessibility). Validate hypotheses through controlled replication studies, isolating factors like ligand degradation or nanoparticle aggregation. Use ANOVA to statistically differentiate artifact-driven vs. intrinsic catalytic behavior .

Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms for this compound?

  • Methodology : Employ kinetic profiling (e.g., rate vs. catalyst loading) and poisoning tests (e.g., mercury drop test for colloidal catalysts). Combine with in situ XAFS/XANES to monitor manganese’s oxidation state and coordination environment during catalysis. Compare results with computational mechanistic pathways (e.g., DFT-based transition state analysis) .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?

  • Methodology : Implement process analytical technology (PAT) tools (e.g., inline FTIR, Raman spectroscopy) for real-time monitoring of reaction intermediates. Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize batch-to-batch variability. Validate scalability via pilot-scale trials with rigorous quality control (e.g., ICP-OES for trace metal impurities) .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s reactivity in non-aqueous systems?

  • Methodology : Integrate electrochemistry (cyclic voltammetry for redox behavior) with surface science techniques (AFM, TEM for morphology analysis). Collaborate with computational chemists to simulate solvent-ligand interactions and predict solvation effects. Compare results with analogous cobalt or iron complexes to isolate manganese-specific properties .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing multivariate data in this compound studies?

  • Methodology : Apply multivariate regression (e.g., PLS or PCA) to correlate synthesis parameters (e.g., pH, temperature) with catalytic performance. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in extraction efficiency models. Report confidence intervals and effect sizes to ensure transparency .

Q. How should researchers handle outliers or inconsistent data in kinetic studies of this compound?

  • Methodology : First, verify experimental conditions (e.g., oxygen exclusion, moisture control) to rule out procedural errors. Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. If anomalies persist, conduct follow-up experiments with tighter controls (e.g., glovebox synthesis) and document all deviations .

Ethical and Methodological Rigor

Q. What protocols ensure ethical data reporting in studies involving this compound?

  • Methodology : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs in public repositories (e.g., Zenodo, Figshare). Disclose all conflicts of interest, including funding sources, and avoid selective reporting of favorable results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.